molecular formula C8H6BrClN2O4 B8407791 N-(5-Bromo-4-chloro-2-nitrophenyl)glycine

N-(5-Bromo-4-chloro-2-nitrophenyl)glycine

Cat. No. B8407791
M. Wt: 309.50 g/mol
InChI Key: FRHIJLKMJQJHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

To a stirred solution of 4-bromo-2,5-dichloronitrobenzene (1.000 g, 3.691 mmol) in DMF (10.0 mL) at 65° C. was added dropwise a solution of NaHCO3 (0.316 g, 3.76 mmol) and glycine (0.280 g, 3.73 mmol, Aldrich, used as received) in water (3.8 mL). The resulting suspension was stirred at 65° C. for 65 h. The bright orange suspension was then cooled to r.t., filtered, washed with water (1.0 mL) and dried under vacuum to afford 0.284 g (98%, based on recovered starting material) of pure title compound as an orange powder; m.p. 264°-265° C. (decomposed); 1H NMR (DMSO-d6): 3.451 (d, 2H, J=3.9 Hz), 7.199 (s, 1H), 8.130 (s, 1H), 8.793 (t, 1H, J=3.6 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4](Cl)[CH:3]=1.C([O-])(O)=O.[Na+].[NH2:18][CH2:19][C:20]([OH:22])=[O:21]>CN(C=O)C.O>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4]([NH:18][CH2:19][C:20]([OH:22])=[O:21])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Name
Quantity
0.316 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.28 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 65° C. for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The bright orange suspension was then cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (1.0 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
0.284 g (98%, based on recovered starting material) of pure title compound as an orange powder

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
Smiles
BrC=1C(=CC(=C(C1)NCC(=O)O)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.